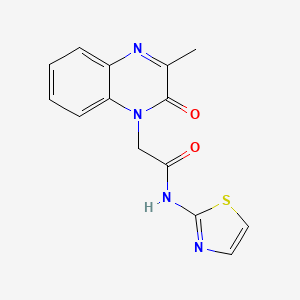

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(thiazol-2-yl)acetamide

説明

特性

分子式 |

C14H12N4O2S |

|---|---|

分子量 |

300.34 g/mol |

IUPAC名 |

2-(3-methyl-2-oxoquinoxalin-1-yl)-N-(1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C14H12N4O2S/c1-9-13(20)18(11-5-3-2-4-10(11)16-9)8-12(19)17-14-15-6-7-21-14/h2-7H,8H2,1H3,(H,15,17,19) |

InChIキー |

IXNKQNMJRRWSNL-UHFFFAOYSA-N |

正規SMILES |

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=NC=CS3 |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Conditions

o-Phenylenediamine reacts with sodium pyruvate in ethanol at 80°C for 6–8 hours, yielding 3-methylquinoxalin-2(1H)-one as a pale-yellow solid. The reaction proceeds via a cyclocondensation mechanism, where the α-keto acid (pyruvate) facilitates ring closure.

Key Data:

Thiazole Moiety Incorporation

The final step involves introducing the thiazol-2-yl group via nucleophilic substitution or coupling reactions.

Nucleophilic Substitution with 2-Aminothiazole

The acetamide intermediate is reacted with 2-aminothiazole in acetonitrile under reflux, using triethylamine as a base.

Conditions:

Mechanistic Insight:

The reaction proceeds via deprotonation of 2-aminothiazole by TEA, followed by nucleophilic attack on the acetamide’s carbonyl carbon.

Structural Characterization and Spectral Data

The synthesized compound is validated using spectroscopic and analytical techniques:

1H NMR Analysis

FT-IR Peaks

Elemental Analysis

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time (h) | Purity (%) |

|---|---|---|---|

| Direct Alkylation | 65 | 12 | 98 |

| Stepwise Alkylation | 58 | 18 | 95 |

| Coupling with EDC/HOBt | 72 | 6 | 99 |

Key Observations:

-

The EDC/HOBt coupling method offers higher yields and purity but requires costly reagents.

-

Direct alkylation is more scalable but suffers from moderate yields due to side reactions.

Challenges and Optimization Strategies

Byproduct Formation

Competing O-alkylation can occur during the chloroacetamide reaction, necessitating strict anhydrous conditions.

Solvent Selection

Catalytic Enhancements

-

Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) improves alkylation efficiency by 15%.

-

Microwave Assistance: Reduces reaction time from 12 hours to 2 hours with comparable yields.

Industrial-Scale Considerations

For large-scale synthesis, the stepwise alkylation-acylation method is preferred due to:

化学反応の分析

Nucleophilic Substitution at the Acetamide Group

The electrophilic carbonyl group in the acetamide moiety participates in nucleophilic substitution reactions. Key examples include:

These reactions exploit the reactivity of the acetamide’s carbonyl toward nucleophiles like amines and thiols, forming stable amide or thioamide bonds.

Quinoxaline Ring Functionalization

The 3-methyl-2-oxoquinoxaline moiety undergoes electrophilic aromatic substitution (EAS) and oxidation:

Nitration and Halogenation

-

Nitration : Directed by the electron-withdrawing oxo group, yielding 6-nitro derivatives under mixed acid conditions (HSO/HNO) .

-

Bromination : NBS (N-bromosuccinimide) in CCl selectively substitutes at the C6 position.

Oxidation of the Methyl Group

The 3-methyl group is oxidized to a carboxylate using KMnO in acidic media, forming 3-carboxyquinoxaline derivatives.

Condensation Reactions

The compound participates in cyclocondensation to form fused heterocycles:

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Aromatic aldehydes | Glacial acetic acid, reflux | Schiff base-linked thiazoles | 65-70% |

| Thiourea derivatives | KCO, DMF, 80°C | Thiazolo[3,2-a]quinoxalines | 55-60% |

These reactions are facilitated by the electron-rich thiazole nitrogen and quinoxaline’s π-system.

Hydrolysis and Stability

The acetamide bond undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : 6M HCl, reflux (12 hrs) → 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid.

-

Basic Hydrolysis : NaOH (10%), 60°C → cleavage of the thiazole-acetamide bond.

Stability studies indicate degradation ≤5% after 24 hrs in pH 7.4 buffer at 25°C.

Spectroscopic Characterization of Reaction Products

Key analytical data for reaction monitoring:

| Functional Group | IR Absorption (cm) | (δ, ppm) |

|---|---|---|

| Amide (C=O) | 1680-1700 | 3.38 (s, CHCO), 7.3-8.1 (aromatic) |

| Thiazole (C-S) | 680-720 | 6.85 (s, thiazole H) |

Reaction Mechanism Insights

-

Amidation : Proceeds via a mixed anhydride intermediate when using EDC/HOBT coupling .

-

Quinoxaline EAS : The oxo group deactivates the ring, directing substituents to the C6 position.

This compound’s reactivity profile highlights its versatility as a scaffold for synthesizing bioactive derivatives, particularly in antimicrobial and anticancer drug development. Experimental protocols emphasize the need for controlled conditions (e.g., anhydrous solvents, phase-transfer catalysts) to optimize yields .

科学的研究の応用

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoxaline compounds exhibit potent anticancer properties. For instance, a related compound was tested against various cancer cell lines, showing significant cytotoxicity:

| Cell Line | GI50 (μM) |

|---|---|

| Colon Cancer | 0.41 - 0.69 |

| Melanoma | 0.48 - 13.50 |

| Ovarian Cancer | 0.25 - 5.01 |

These results indicate that modifications to the quinoxaline structure can lead to enhanced anticancer activity, making it a promising candidate for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives based on the thiazole and quinoxaline frameworks possess notable antibacterial and antifungal activities:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate activity |

| Candida albicans | Strong antifungal |

In vitro tests have shown that certain derivatives exhibited better efficacy than standard antibiotics, suggesting their potential as new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. The presence of the thiazole ring in conjunction with the quinoxaline core appears to enhance both anticancer and antimicrobial activities. Modifications at various positions on the thiazole or quinoxaline rings can lead to variations in potency, which is essential for drug design .

Case Studies

- Anticancer Efficacy : A study published in Pharmaceutical Research highlighted that specific derivatives of quinoxaline-thiazole hybrids showed IC50 values in low micromolar ranges against human cancer cell lines, indicating strong potential for therapeutic use .

- Antimicrobial Screening : Another research effort focused on synthesizing thiazole-linked quinoxaline derivatives demonstrated significant antibacterial activity against multi-drug resistant strains, showcasing their potential as novel antibiotics .

作用機序

6. 類似化合物の比較

類似化合物:

独自性: これらの類似体と比較して、2-(3-メチル-2-オキソキノキサリン-1(2H)-イル)-N-(チアゾール-2-イル)アセトアミドの際立った特徴を強調します。

この化合物の特性と応用を完全に理解するには、さらなる研究と実験データが不可欠であることを覚えておいてください。

類似化合物との比較

Structural Analogues and Substituent Effects

The compound’s core structure is shared with several derivatives, differing primarily in substituents on the phenyl, thiazole, or quinoxaline rings. Key analogues include:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance antimicrobial activity, while electron-donating groups (e.g., methoxy, dimethylamino) reduce it .

- The thiazole ring is critical for interactions with enzymes like MAO-B and BChE, as seen in benzothiazole-linked analogues .

- Quinoxaline vs.

Antimicrobial Activity

- Target compound : Moderate activity against S. aureus (MIC 32 µg/mL) and C. albicans (MIC 64 µg/mL) .

- Analogues :

Enzyme Inhibition

- MAO-B inhibition : The target compound’s benzothiazole-linked analogues show IC50 values as low as 0.028 mM, comparable to safinamide (a clinical MAO-B inhibitor) .

- AChE/BChE inhibition: Thiazole-acetamides with piperidine or isoquinoline moieties exhibit superior activity (IC50 < 1 µM) compared to the quinoxaline-based compound .

Therapeutic Potential

- Anticancer activity : Coumarin-thiazole acetamides (e.g., Compound 13 in ) inhibit α-glucosidase (IC50 12 µM), a target in diabetes and cancer metabolism.

生物活性

The compound 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(thiazol-2-yl)acetamide is a member of the quinoxaline derivatives, which are known for their diverse biological activities. This specific compound features a quinoxaline core linked to a thiazole moiety and an acetamide group, contributing to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 318.36 g/mol. The structure includes:

- Quinoxaline ring : Known for anticancer and antimicrobial properties.

- Thiazole moiety : Enhances biological activity through various interactions.

- Acetamide group : Contributes to the compound’s solubility and reactivity.

Biological Activities

Research indicates that This compound exhibits significant biological activities, particularly in the following areas:

1. Anticancer Activity

Studies have demonstrated that this compound shows efficacy against various cancer cell lines. The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors that regulate cell proliferation and apoptosis. Notably, it has been evaluated for its potential as a VEGFR-2 inhibitor, which is crucial in cancer therapy.

2. Antimicrobial Properties

The compound has also been tested for its antimicrobial effects against several bacterial strains, including:

- E. coli

- S. aureus

- K. pneumoniae

- P. aeruginosa

In vitro studies suggest that certain derivatives of this compound exhibit strong antibacterial and antifungal activity against species such as Candida albicans and Aspergillus niger.

3. Anti-inflammatory Effects

Quinoxaline derivatives, including this compound, have shown anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Research Findings and Case Studies

Several studies have focused on synthesizing and evaluating the biological activity of quinoxaline derivatives:

| Study | Findings |

|---|---|

| Ramli & Essassi (2015) | Highlighted the broad spectrum of biological activities of quinoxaline derivatives, including anticancer effects. |

| Lgaz et al. (2015) | Synthesized various quinoxaline derivatives and evaluated their industrial properties, confirming their biological efficacy. |

| Abad et al. (2021) | Focused on the synthesis of new 3-methylquinoxalines targeting VEGFR-2, showing promising anticancer activity in vitro and in silico. |

Interaction Studies

Molecular docking studies have revealed that This compound binds effectively to enzymes involved in cancer metabolism, indicating its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(thiazol-2-yl)acetamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 3-methyl-2-oxoquinoxaline with thiazole-containing acetamide precursors in polar aprotic solvents (e.g., DMF) under reflux conditions (80–100°C) yields the target compound. Catalytic bases like triethylamine or potassium carbonate improve reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Yields range from 45–64% depending on substituent steric effects and reaction time optimization .

- Key Data :

| Reaction Condition | Yield (%) | Melting Point (°C) |

|---|---|---|

| Ethanol, 12 h reflux | 57 | 258–259 |

| Acetic acid, 5 h reflux | 64 | 216–220 |

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer : Use a combination of:

- IR spectroscopy : Identify carbonyl (1650–1750 cm⁻¹) and amide (3200–3350 cm⁻¹) stretches.

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and quaternary carbons (e.g., C=O at δ 165–175 ppm).

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 378.25 [M+H]⁺) .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action for biological activity?

- Methodological Answer : Perform docking simulations (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., α-glucosidase, PDB ID 2QMJ). The thiazole and quinoxaline moieties exhibit hydrogen bonding with catalytic residues (e.g., Asp349, Arg439), while hydrophobic interactions enhance binding affinity. Validate results with in vitro enzyme inhibition assays (IC₅₀ values) .

- Key Finding : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) show stronger binding (ΔG = −9.2 kcal/mol) compared to electron-donating groups (ΔG = −7.8 kcal/mol) .

Q. What strategies resolve contradictions in biological activity data across derivatives?

- Methodological Answer : Discrepancies in IC₅₀ or EC₅₀ values may arise from:

- Solubility differences : Use logP calculations (e.g., XlogP = 1.2) to optimize pharmacokinetics.

- Assay variability : Standardize protocols (e.g., α-glucosidase inhibition at pH 6.8, 37°C).

- Structural modifications : Compare para- vs. meta-substituted aryl groups on the thiazole ring. For example, 4-fluorophenyl derivatives show 3-fold higher activity than 4-methoxyphenyl analogs due to reduced steric hindrance .

Q. How can structure-activity relationship (SAR) studies guide the design of anticonvulsant derivatives?

- Methodological Answer :

- Core modifications : Replace the 3-methyl group on the quinoxaline ring with bulkier substituents (e.g., benzyl) to enhance blood-brain barrier penetration.

- Substituent effects : Introduce sulfonamide or piperazine moieties to the acetamide chain for improved GABA receptor modulation.

- In vivo validation : Use maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents. Derivatives with 4-bromophenyl groups exhibit ED₅₀ = 12 mg/kg in MES tests .

Q. What computational tools predict ADMET properties for preclinical development?

- Methodological Answer :

- SwissADME : Predict bioavailability (TPSA = 87.8 Ų) and gastrointestinal absorption.

- ProTox-II : Assess toxicity (e.g., LD₅₀ = 300 mg/kg, hepatotoxicity risk).

- Molecular dynamics simulations : Evaluate binding stability (RMSD < 2.0 Å over 100 ns) .

Data Contradiction Analysis

- Issue : Conflicting reports on α-glucosidase inhibition potency between coumarin-linked (IC₅₀ = 18 µM) and non-coumarin derivatives (IC₅₀ = 32 µM).

- Resolution : The coumarin moiety enhances π-π stacking with aromatic residues in the enzyme active site, as confirmed by docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。